molecular formula C17H18N4OS B2899167 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one CAS No. 891121-08-7

3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B2899167
CAS No.: 891121-08-7
M. Wt: 326.42
InChI Key: UNDJCIAGKLUHMC-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one (CAS No. 452089-39-3) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C28H28N6S2C_{28}H_{28}N_6S_2 with a molecular weight of approximately 512.69 g/mol. The structure features a triazole and pyrimidine ring system with a phenylpropene sulfanyl group that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrimidine moieties often exhibit a diverse range of biological activities. Below is a summary of the major activities associated with this compound:

Antimicrobial Activity

Several studies have demonstrated that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties. For instance:

  • A study on similar compounds showed moderate to good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus species with MIC values ranging from 1 to 5 μg/ml .
  • The presence of the sulfanyl group in the structure may enhance the antimicrobial efficacy by affecting membrane permeability or enzyme inhibition.

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented:

  • Compounds with similar scaffolds have shown significant antiproliferative effects against various cancer cell lines. For example, some derivatives exhibited IC50 values as low as 2.48 μM against A549 lung cancer cells .
  • The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with triazole structures have been reported to exhibit anti-inflammatory effects:

  • In vitro studies suggested that certain derivatives could inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures .

Case Studies

  • Antimicrobial Efficacy : A series of synthesized triazole derivatives were evaluated for their antimicrobial properties. The results indicated that compounds with specific substitutions on the triazole ring displayed enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : A study focused on the antiproliferative effects of various triazole derivatives revealed that modifications at the C-5 position significantly influenced their activity against breast cancer cell lines (MCF-7), with some compounds achieving IC50 values below 5 μM.

Data Tables

Biological Activity Tested Compounds Activity Observed MIC/IC50 Values
AntimicrobialTriazole DerivativesModerate to Good1–5 μg/ml
AnticancerTriazole DerivativesSignificant Inhibition2.48 μM (A549)
Anti-inflammatoryVarious DerivativesCytokine InhibitionNot specified

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-2-7-14-12-15(22)18-16-19-20-17(21(14)16)23-11-6-10-13-8-4-3-5-9-13/h3-6,8-10,12H,2,7,11H2,1H3,(H,18,19,22)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDJCIAGKLUHMC-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.